[(4-Fluoro-3-methylphenyl)methyl](2-methylbutan-2-yl)amine
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Overview
Description
(4-Fluoro-3-methylphenyl)methylamine is a chemical compound with the molecular formula C13H20FN. It is known for its unique structural properties, which include a fluorine atom and a methyl group attached to a phenyl ring, as well as an amine group bonded to a 2-methylbutan-2-yl group .
Preparation Methods
The synthesis of (4-Fluoro-3-methylphenyl)methylamine typically involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Fluoro-3-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
(4-Fluoro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
(4-Fluoro-3-methylphenyl)methylamine can be compared with other similar compounds, such as:
(4-Fluoro-3-methylphenyl)methylamine: This compound has a similar structure but with a different alkyl group attached to the amine.
(4-Fluoro-3-methylphenyl)methylamine: This compound has a longer alkyl chain compared to (4-Fluoro-3-methylphenyl)methylamine.
(4-Fluoro-3-methylphenyl)methylamine: This compound has an even longer alkyl chain, which may affect its chemical and biological properties.
The uniqueness of (4-Fluoro-3-methylphenyl)methylamine lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(4-fluoro-3-methylphenyl)methyl]-2-methylbutan-2-amine |
InChI |
InChI=1S/C13H20FN/c1-5-13(3,4)15-9-11-6-7-12(14)10(2)8-11/h6-8,15H,5,9H2,1-4H3 |
InChI Key |
LGAPVABBVVPHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1=CC(=C(C=C1)F)C |
Origin of Product |
United States |
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